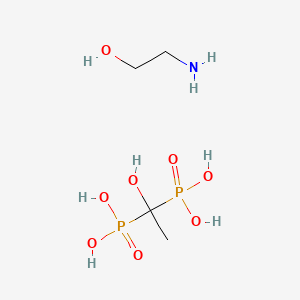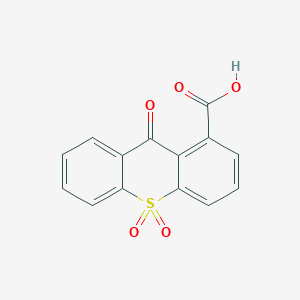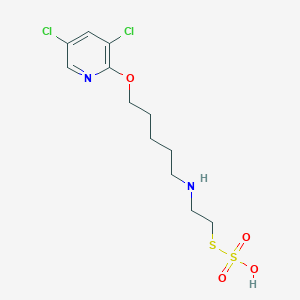
Hex-1-en-1-ylphosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-1-en-1-ylphosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a hex-1-enyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Hex-1-en-1-ylphosphonic dichloride can be synthesized through the reaction of hex-1-ene with phosphorus trichloride in the presence of a catalyst. The reaction typically involves the addition of phosphorus trichloride to hex-1-ene under controlled temperature and pressure conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where hex-1-ene and phosphorus trichloride are continuously fed into the system. The reaction is carried out under optimized conditions to ensure high yield and purity of the product. The final product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Hex-1-en-1-ylphosphonic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the dichloride group to other functional groups.
Substitution: The dichloride groups can be substituted with other nucleophiles, leading to the formation of different phosphonic esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols and amines are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Various reduced phosphonic compounds.
Substitution: Phosphonic esters and related compounds.
Scientific Research Applications
Hex-1-en-1-ylphosphonic dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hex-1-en-1-ylphosphonic dichloride involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This reactivity is primarily due to the presence of the dichloride groups, which can undergo substitution reactions with nucleophiles.
Comparison with Similar Compounds
Hexylphosphonic dichloride: Similar structure but lacks the double bond in the hex-1-enyl chain.
Vinylphosphonic dichloride: Contains a vinyl group instead of the hex-1-enyl chain.
Uniqueness: Hex-1-en-1-ylphosphonic dichloride is unique due to the presence of both the hex-1-enyl chain and the phosphonic dichloride group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
1-dichlorophosphorylhex-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl2OP/c1-2-3-4-5-6-10(7,8)9/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGQCFODQOFGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CP(=O)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90785556 |
Source


|
| Record name | Hex-1-en-1-ylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90785556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41913-01-3 |
Source


|
| Record name | Hex-1-en-1-ylphosphonic dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90785556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]-](/img/structure/B14652619.png)

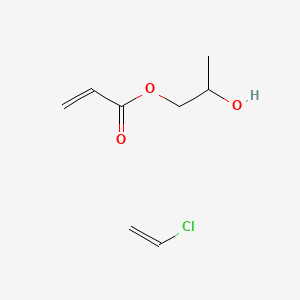
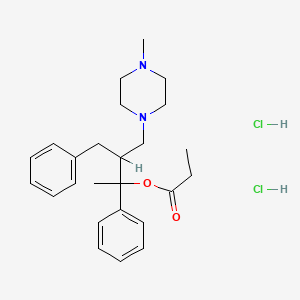
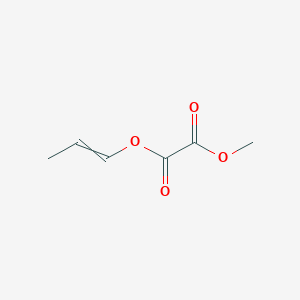
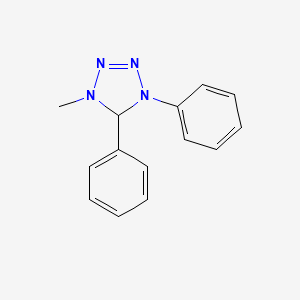

![Methyl [3-oxo-5-(propan-2-yl)cyclohex-1-en-1-yl]acetate](/img/structure/B14652680.png)

